2-(1,1-Difluoropropyl)isonicotinic acid CAS 2824977-91-3 properties
2-(1,1-Difluoropropyl)isonicotinic acid CAS 2824977-91-3 properties
Here is the in-depth technical guide for 2-(1,1-Difluoropropyl)isonicotinic acid , structured for researchers and drug development professionals.
CAS: 2824977-91-3
Formula:
Executive Summary: Strategic Utility in Drug Design
2-(1,1-Difluoropropyl)isonicotinic acid is a specialized fluorinated heterocyclic building block designed for modern medicinal chemistry. It serves as a critical fragment for introducing the 1,1-difluoropropyl (
Key Applications:
-
Bioisosterism: The
group acts as a lipophilic bioisostere for carbonyl ( ) or ether ( ) linkages, or as a metabolically stable replacement for benzylic methylene groups.[1] -
Metabolic Blocking: Fluorination at the benzylic position (relative to the pyridine ring) prevents cytochrome P450-mediated oxidation, extending the half-life (
) of the parent drug scaffold. -
pKa Modulation: The electron-withdrawing nature of the
group and the pyridine nitrogen lowers the of the carboxylic acid, influencing the solubility and permeability of derived amides or esters.
Physicochemical Profile
The following properties are derived from structure-activity relationship (SAR) data of analogous fluorinated isonicotinic acids.
| Property | Value (Predicted/Experimental) | Significance in Drug Design |
| Molecular Weight | 201.17 Da | Fragment-based drug discovery (FBDD) compliant (<300 Da). |
| Calculated LogP (cLogP) | ~1.8 – 2.1 | Enhanced lipophilicity compared to non-fluorinated isonicotinic acid (cLogP ~0.8), improving membrane permeability. |
| Acid pKa | ~3.4 – 3.8 | More acidic than isonicotinic acid (pKa 4.96) due to inductive effects of the |
| H-Bond Donors/Acceptors | 1 / 4 | Balanced profile for oral bioavailability (Lipinski compliant). |
| Topological Polar Surface Area | ~50 Ų | Favorable for CNS penetration if coupled with lipophilic scaffolds. |
| Physical State | White to off-white solid | Standard handling; typically stable at room temperature. |
Synthetic Methodologies
Reliable synthesis of this compound typically avoids direct fluorination of the acid to prevent side reactions. The Deoxofluorination Pathway is the industry standard for scalability and purity.
Core Synthesis Workflow (Graphviz Diagram)
Figure 1: Standard synthetic route via deoxofluorination of the ketone precursor.
Detailed Protocol: Deoxofluorination Route
Objective: Convert the ketone carbonyl to a gem-difluoro group.
-
Starting Material: Methyl 2-propionylisonicotinate.
-
Fluorination:
-
Dissolve the starting ester (1.0 eq) in anhydrous DCM under
atmosphere. -
Cool to 0°C. Add DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (2.5 eq) dropwise.
-
Critical Step: Allow to warm to room temperature and stir for 16–24 hours. Monitor by TLC/LC-MS for disappearance of the ketone.
-
Quench: Pour carefully into saturated
(gas evolution!). Extract with DCM.
-
-
Hydrolysis:
-
Dissolve the crude difluoro-ester in THF:Water (3:1).
-
Add LiOH·H2O (2.0 eq). Stir at RT for 4 hours.
-
Workup: Acidify carefully with 1N HCl to pH ~3–4. The product, 2-(1,1-difluoropropyl)isonicotinic acid, will precipitate or can be extracted with EtOAc.
-
-
Purification: Recrystallization from Ethanol/Hexane or reverse-phase chromatography (
+ 0.1% Formic Acid).
Medicinal Chemistry Applications
The 2-(1,1-difluoropropyl) group is a high-value motif for "Lead Optimization" phases.
Structural Logic & Bioisosterism
Figure 2: Mechanistic advantages of incorporating the 1,1-difluoropropyl moiety.
Mechanistic Insight
-
The Fluorine Effect: The C-F bond is highly polarized but non-ionizable. Replacing a
with at the benzylic position removes the abstractable hydrogen atoms that are typically the first site of metabolic attack (benzylic hydroxylation). -
Electronic Tuning: The pyridine ring becomes more electron-deficient due to the
group at position 2. This reduces the basicity of the pyridine nitrogen, potentially reducing off-target hERG channel inhibition, a common liability for basic pyridines.
Handling and Safety Standards
As a fluorinated organic acid, standard laboratory safety protocols apply.
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic potential.
-
Incompatibility: Avoid strong oxidizing agents and strong bases (unless intended for deprotonation).
-
Disposal: Fluorinated compounds require high-temperature incineration; do not dispose of in standard aqueous waste streams.
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link
-
BenchChem. (2025).[1] Application Notes: Utilizing 1,1-Difluoro motifs in Medicinal Chemistry. Link
-
Beilstein J. Org. Chem. (2021).[2] Preparation and properties of gem-difluoro derivatives. Link
-
Sigma-Aldrich. (n.d.). Safety Data Sheet: Fluorinated Isonicotinic Acids. Link
